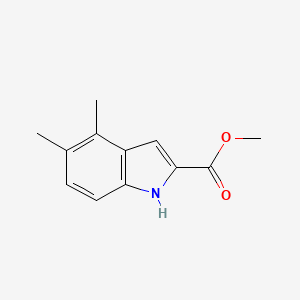

methyl 4,5-dimethyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5-dimethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-4-5-10-9(8(7)2)6-11(13-10)12(14)15-3/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVDMRDXMZXUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hemetsberger–Knittel Indole Synthesis

Overview:

This method employs a Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization to generate the indole core. Subsequent functionalization introduces the methyl groups at positions 4 and 5.

Step 1: Knoevenagel condensation of methyl 2-azidoacetate with benzaldehyde derivatives under optimized conditions (e.g., molar ratios of 1:3:3, temperature control at −20°C to 0°C) yields methyl 2-azidocinnamate intermediates with yields ranging from 58% to 74% depending on conditions.

Step 2: Thermolytic cyclization of these intermediates in solvents like anhydrous xylene or toluene, often catalyzed by Lewis acids (e.g., iron(II) triflate), produces indole-2-carboxylates with high yields (~88.6–94.6%).

Step 3: Aromatic substitution at the indole ring, specifically methylation at positions 4 and 5, can be achieved via electrophilic methylation using methyl iodide or dimethyl sulfate under basic conditions, tailored to selectively methylate the desired positions.

- High regioselectivity and yields.

- Flexibility in substituent variation on the benzaldehyde precursor.

- Requires precise control of reaction conditions to favor regioisomer formation.

- Multi-step process with intermediate purifications.

Direct Functionalization via Friedel-Crafts Acylation and Alkylation

Overview:

This approach involves starting from commercially available indole derivatives, followed by selective acylation and alkylation to introduce methyl groups at the 4 and 5 positions.

Step 1: Friedel-Crafts acylation of indole-2-carboxylate with acyl chlorides in the presence of aluminum chloride yields 3-acyl-indole intermediates.

Step 2: Reduction of acyl groups to methyl groups using triethylsilane or similar hydride donors.

Step 3: Methylation at the 4 and 5 positions can be achieved through electrophilic methylation with methyl iodide in the presence of bases like potassium carbonate, with regioselectivity enhanced by directing groups or protecting groups.

- Utilizes commercially available starting materials.

- Suitable for synthesizing methylated derivatives with high regioselectivity.

- Potential for over-methylation or methylation at undesired sites.

- Requires careful control of reaction conditions.

Synthesis via Indole Carboxylate Intermediates

Overview:

This method involves the synthesis of methyl indole-2-carboxylate derivatives, followed by methylation at the 4 and 5 positions.

Step 1: Synthesis of methyl indole-2-carboxylate via reaction of indole with methyl chloroformate or methylation of indole-2-carboxylic acids.

Step 2: Methylation at the 4 and 5 positions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, often with catalysts or directing groups to improve regioselectivity.

Step 3: Purification via recrystallization or chromatography yields the target compound.

- Straightforward approach if the indole core is readily available.

- Compatible with various substitution patterns.

- Regioselectivity challenges in methylation steps.

- Possible formation of regioisomers requiring separation.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hemetsberger–Knittel Synthesis | Methyl 2-azidoacetate, substituted benzaldehyde | Knoevenagel condensation, thermolytic cyclization | 58–94.6 | High regioselectivity, versatile precursor modifications | Multi-step, requires precise reaction control |

| Friedel-Crafts Functionalization | Commercial indole derivatives, acyl chlorides | Acylation, methylation, reduction | Not specified | Utilizes available materials, regioselective methylation | Over-methylation risk, regioselectivity control needed |

| Indole Carboxylate Derivatives | Indole, methyl chloroformate, methylating agents | Carboxylation, methylation | Not specified | Straightforward if intermediates are accessible | Regioselectivity in methylation, purification challenges |

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole-2-carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Indole-2-carboxylic acids.

Reduction: Indole-2-methanol derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

Methyl 4,5-dimethyl-1H-indole-2-carboxylate serves as a crucial building block in the synthesis of more complex indole derivatives. Its ability to undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution makes it valuable in synthetic organic chemistry.

Common Reactions:

- Oxidation: Converts to indole-2-carboxylic acids.

- Reduction: Ester group can be converted to alcohol.

- Substitution: Electrophilic substitution due to the electron-rich indole ring.

Biology

The compound has been investigated for its potential biological activities:

- Anticancer Activity: Studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as MCF-7 and HepG2. For instance, one study reported an IC50 value of 14.8 µM against HepG2 cells.

- Antimicrobial Activity: Exhibits effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.

Medicine

In medicinal chemistry, this compound is explored for drug development. Its ability to inhibit proteins involved in cancer cell survival positions it as a candidate for further exploration in oncology .

Anticancer Studies

A notable study demonstrated that this compound induces apoptosis in MCF-7 cells and arrests the cell cycle at the G2/M phase. This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Antimicrobial Studies

In antimicrobial research, this compound was shown to effectively combat various bacterial strains. Its broad-spectrum activity suggests that it could be developed into a new class of antibiotics.

Biological Activities Summary Table

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anti-inflammatory | Potentially reduces inflammation markers | |

| Antioxidant | Scavenges free radicals |

Industrial Applications

Beyond its medicinal uses, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity. This broadens its application scope within industrial chemistry .

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Ethyl 4,5-Dimethyl-1H-Indole-2-Carboxylate (CAS: 50536-52-2)

- Structural Differences : The ethyl ester analog replaces the methyl ester group with an ethyl chain, increasing molecular weight to 217.28 g/mol (vs. 203.24 for the methyl variant).

- Synthesis and Availability : This compound is available in 95% purity, with synthesis methods likely mirroring those of its methyl counterpart (e.g., esterification of indole-2-carboxylic acid derivatives) .

- Applications : Both compounds are used in medicinal chemistry for scaffold diversification, but the ethyl variant may offer enhanced lipophilicity for specific biological applications.

Methyl 4,5-Dichloro-1H-Indole-2-Carboxylate (CAS: 952958-53-1)

- Structural Differences: Chlorine atoms replace the methyl groups at positions 4 and 5, resulting in a molecular formula of C₁₀H₇Cl₂NO₂ (MW: 260.08 g/mol).

- Spectral Data : Distinctive NMR shifts (e.g., deshielded aromatic protons) differentiate it from the dimethyl analog .

Ethyl 5-Fluoroindole-2-Carboxylate Derivatives

- Structural and Functional Modifications : Fluorine at position 5 (e.g., in N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) introduces electronegativity, enhancing metabolic stability in drug candidates.

- Synthesis : Prepared via refluxing ethyl-5-fluoroindole-2-carboxylate with amines in the presence of sodium ethoxide, achieving yields up to 37.5% .

- Thermal Stability: Melting points for fluorinated derivatives (e.g., 249–250°C) are higher than those of non-halogenated analogs, reflecting stronger intermolecular forces .

Indole-5-Carboxylic Acid (CAS: 1670-81-1)

- Functional Group Variation : The carboxylic acid at position 5 (vs. ester at position 2) increases polarity and acidity (pKa ~4–5), making it suitable for salt formation or coordination chemistry.

- Physical Properties : Higher melting point (208–210°C) compared to ester derivatives due to hydrogen bonding .

Physicochemical and Spectral Data Comparison

Biological Activity

Methyl 4,5-dimethyl-1H-indole-2-carboxylate is a significant compound within the indole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their wide-ranging biological activities. These compounds interact with various biochemical pathways, leading to effects such as antiviral , anti-inflammatory , anticancer , antioxidant , and antimicrobial activities . The structural characteristics of indoles contribute significantly to their biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.

Target Interactions

- Mcl-1 Inhibition : Research indicates that certain indole derivatives can inhibit Mcl-1, a protein involved in regulating apoptosis. These inhibitors exhibit high selectivity and binding affinity, suggesting potential for therapeutic applications in cancer treatment .

Biochemical Pathways

This compound affects multiple biochemical pathways:

- Anticancer Activity : Indole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines such as MCF-7 and HepG2 .

- Antimicrobial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Studies

-

Anticancer Studies :

- A study reported that this compound exhibited IC50 values of 14.8 µM against HepG2 cells, comparable to doxorubicin (IC50 = 18.7 µM) in terms of antiproliferative activity .

- Flow cytometric analysis revealed that this compound could induce apoptosis and arrest the cell cycle at the G2/M phase in MCF-7 cells .

- Antimicrobial Studies :

Summary of Biological Activities

Applications in Medicine and Industry

This compound holds promise for various applications:

- Drug Development : Its ability to inhibit key proteins involved in cancer cell survival makes it a candidate for further exploration in oncology .

- Industrial Use : Beyond pharmaceuticals, indole derivatives are utilized in the production of dyes and pigments due to their chemical stability and reactivity.

Q & A

Q. What are the recommended synthetic routes for methyl 4,5-dimethyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of this compound can be adapted from analogous indole carboxylate derivatives. Key strategies include:

- Cyclocondensation : Reacting substituted hydrazines with ketones or aldehydes under acidic conditions (e.g., acetic acid) to form the indole core .

- Esterification : Introducing the methyl ester group via nucleophilic substitution using methyl halides or dimethyl sulfate in the presence of a base (e.g., NaH) .

- Optimization Tips :

Q. How should researchers characterize the structural identity and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~218) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data of this compound derivatives obtained from different assay conditions?

Methodological Answer: Discrepancies in bioactivity data may arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) vs. aqueous buffers can alter compound solubility and bioavailability .

- Assay pH : Adjust pH to mimic physiological conditions (e.g., pH 7.4) to minimize ionization artifacts .

- Control Experiments : Include reference compounds (e.g., indomethacin for COX inhibition) to standardize activity measurements .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to evaluate significance across replicates .

Q. What strategies are effective in designing analogues of this compound to enhance aqueous solubility without compromising bioactivity?

Methodological Answer:

Q. What experimental designs are recommended for studying the environmental fate and ecotoxicological effects of this compound?

Methodological Answer:

- Degradation Studies :

- Photolysis : Expose the compound to UV light (λ = 254 nm) and monitor degradation via LC-MS .

- Hydrolysis : Test stability across pH 4–9 at 25°C and 50°C .

- Toxicity Assays :

- Algal Growth Inhibition : Use Chlorella vulgaris to assess EC₅₀ values .

- Daphnia magna Acute Toxicity : 48-hour immobilization tests under OECD guidelines .

- Bioaccumulation : Measure log P (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation potential .

Q. How can computational methods be integrated to predict the reactivity and regioselectivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., C3 for electrophilic attack) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) .

- In Silico Tools : Use software like Gaussian or ORCA to model transition states and activation energies for nitration or halogenation reactions .

Q. What are the best practices for ensuring reproducibility in the synthesis and bioactivity testing of this compound derivatives?

Methodological Answer:

- Synthesis :

- Bioassays :

- Data Sharing : Deposit raw NMR, HPLC, and bioassay data in repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.